Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate
Description
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate is a synthetic organic compound featuring a benzoate ester core modified with a piperazinyl carbonylamino group at the 2-position. The piperazine ring is substituted with a methylsulfonyl group at the 4-position, conferring distinct electronic and steric properties.
Properties
IUPAC Name |
methyl 2-[(4-methylsulfonylpiperazine-1-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19N3O5S/c1-22-13(18)11-5-3-4-6-12(11)15-14(19)16-7-9-17(10-8-16)23(2,20)21/h3-6H,7-10H2,1-2H3,(H,15,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDWQCMWDIDFJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)N2CCN(CC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate typically involves the following steps:
Formation of the Piperazine Intermediate: The piperazine ring is first synthesized by reacting ethylenediamine with a suitable sulfonylating agent, such as methylsulfonyl chloride, under basic conditions.
Coupling with Benzoic Acid Derivative: The piperazine intermediate is then coupled with a benzoic acid derivative, such as methyl 2-aminobenzoate, using a coupling reagent like carbonyldiimidazole (CDI) or N,N’-dicyclohexylcarbodiimide (DCC).
Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The ester moiety can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The piperazine ring can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like LiAlH4 or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Biological Studies: The compound is studied for its interactions with biological targets, such as enzymes and receptors.
Chemical Biology: It serves as a probe to investigate biochemical pathways and molecular mechanisms.
Industrial Applications: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring can act as a ligand, binding to the active site of enzymes and modulating their activity. The methylsulfonyl group may enhance the compound’s binding affinity and specificity. Additionally, the benzoate ester moiety can influence the compound’s pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion.
Comparison with Similar Compounds
Structural Analogues with Quinoline Moieties (C1–C7 Series)
Compounds C1–C7 (e.g., Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate) share a piperazinyl carbonyl linker and benzoate ester but differ in the quinoline substituents (e.g., bromo-, chloro-, fluoro-phenyl) . Key comparisons include:
Key Differences from Target Compound :
- Halogen substituents in C2–C4 enhance lipophilicity, whereas the target’s sulfonyl group increases polarity, which may improve aqueous solubility .
Piperazinyl Benzoic Acid Derivatives
Piperazine-containing compounds like 3-(4-methylpiperazin-1-yl)benzoic acid (CAS 215309-01-6) highlight substituent effects on physical properties :
| Compound | Piperazinyl Substituent | Melting Point | Molecular Weight |
|---|---|---|---|
| 3-(4-Methylpiperazin-1-yl)benzoic acid | Methyl | 187–190°C | 220.26 g/mol |
| Target Compound | Methylsulfonyl | Data unavailable | Inferred higher |
Comparison :
- The methyl group in 3-(4-methylpiperazin-1-yl)benzoic acid is electron-donating, increasing piperazine basicity.
- The sulfonyl group may elevate melting points compared to methyl-substituted analogues due to enhanced intermolecular forces.
Sulfonylurea Herbicide Esters
Sulfonylurea herbicides like triflusulfuron-methyl (CAS 79277-27-3) feature sulfonyl groups critical for herbicidal activity :
| Compound | Sulfonyl Group Position | Primary Use | Key Functional Group |
|---|---|---|---|
| Triflusulfuron-methyl | Triazine-linked sulfonyl | Herbicide | Sulfonylurea bridge |
| Target Compound | Piperazinyl sulfonyl | Undetermined | Piperazinyl carbonylamino |
Comparison :
- Sulfonyl groups in herbicides directly inhibit acetolactate synthase, whereas the target’s sulfonyl group may influence pharmacokinetics (e.g., solubility, stability) rather than enzymatic activity .
- The benzoate ester in both compounds enhances membrane permeability, but the target’s piperazinyl linker introduces conformational flexibility absent in rigid sulfonylureas.
Biological Activity
Methyl 2-{[4-(methylsulfonyl)piperazinyl]carbonylamino}benzoate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by diverse research findings.
Chemical Structure and Synthesis
The compound features a methyl ester group attached to a benzoate moiety, with a piperazine ring substituted by a methylsulfonyl group. The general structure can be represented as follows:
Synthesis Methods
Synthesis typically involves the reaction of methyl 2-aminobenzoate with piperazine derivatives, followed by the introduction of the methylsulfonyl group. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions for yield and purity.
Antimicrobial Activity
Research has shown that compounds containing piperazine rings exhibit significant antimicrobial properties. For instance, derivatives similar to this compound have been evaluated for their in vitro antibacterial activity against various strains:
- Gram-positive bacteria : Staphylococcus aureus, Bacillus subtilis
- Gram-negative bacteria : Escherichia coli, Klebsiella pneumoniae
A study reported that several synthesized piperazine derivatives displayed moderate to excellent antimicrobial activity, with zones of inhibition ranging from 10 mm to 25 mm depending on the compound structure and bacterial strain tested .
| Compound | Gram-positive Zone of Inhibition (mm) | Gram-negative Zone of Inhibition (mm) |
|---|---|---|
| A | 15 | 12 |
| B | 20 | 18 |
| C | 10 | 25 |
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory effects. In vitro studies indicated that it could inhibit the production of pro-inflammatory cytokines in macrophages stimulated by lipopolysaccharides (LPS). The mechanism of action involves modulation of signaling pathways associated with inflammation .
Case Studies
- Case Study on Antimicrobial Efficacy : A series of experiments were conducted where this compound was tested against a panel of bacterial strains. Results indicated a significant reduction in bacterial growth compared to control groups, suggesting its potential as an antibacterial agent.
- Case Study on Anti-inflammatory Activity : In another study, the compound was administered to murine models exhibiting inflammatory responses. The results demonstrated a marked decrease in inflammatory markers, supporting its therapeutic potential in treating inflammatory diseases.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
